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AvBD10

Cat. No.: B1578157
Attention: For research use only. Not for human or veterinary use.
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Description

AvBD10 (Avian β-Defensin 10) is a cationic host defense peptide that plays a critical role in the innate immune system of birds . It is part of the β-defensin family, characterized by a conserved six-cysteine motif that forms three intramolecular disulfide bonds, stabilizing its structure . This peptide exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria . Research has shown that both recombinant and synthetic forms of this compound possess potent bactericidal properties . Beyond its direct antimicrobial function, this compound is a vital component of the immune defense in embryonic and early post-hatch development. Studies have identified that this compound mRNA is abundantly expressed in the yolk sac tissue (YST), an extra-embryonic membrane that provides essential immune functions for the developing embryo . Its expression in the YST follows a distinct temporal pattern, increasing from embryonic day 7, peaking around days 9 to 13, and decreasing by the day of hatch . This expression pattern highlights its importance in protecting the chick before its own immune system fully matures . Furthermore, gene expression of this compound has been documented in various other tissues, including the gut, liver, kidney, bone marrow, and oviduct . Its expression can be modulated by immune stimuli, such as CpG-ODN, indicating its responsive role in the host's defense system . This product, this compound, is intended for research use only by qualified scientists to further investigate these mechanisms and functions.

Properties

bioactivity

Gram+ & Gram-,

sequence

VLLFLFQAAPGSADAPFADTAACRSQGNFCRAGACPPTFAASGSCHGGLLNCCAK

Origin of Product

United States

Detailed Research Findings on Avbd10

Detailed research has provided insights into the characteristics and activities of AvBD10. The complete nucleotide sequence of quail this compound, for instance, contains a 207-bp open reading frame encoding 68 amino acids. nih.gov Duck this compound cDNA consists of 169 bp encoding 55 amino acids, sharing high amino acid homology (85.5%) with chicken this compound. xmsyxb.com

Antimicrobial activity assays have demonstrated that both recombinant and synthetic forms of this compound from different avian species exhibit bactericidal properties against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, synthetic chicken this compound has shown potent efficacy against various bacterial strains, often displaying higher bactericidal potency compared to AvBD4 against tested bacteria. nih.gov this compound has also shown fungicidal potential against Candida albicans and Aspergillus flavus. nih.gov

Expression profiling studies have revealed the widespread distribution of this compound mRNA in various avian tissues. In Chinese painted quail, this compound is expressed in most tissues examined, with high expression levels in bone marrow. nih.gov Chicken this compound is also widely expressed, with high levels observed in the kidney, lung, liver, bone marrow, and Harderian glands. nih.govncl.ac.ukbgee.org Duck this compound mRNA has been found to be highly expressed in the liver and kidney. xmsyxb.com

Temporal expression patterns of this compound have been investigated during embryonic development and post-hatch growth. In the yolk sac tissue of broiler and layer embryos, this compound mRNA abundance shows an increase from embryonic day (E) 7 to E9 through E13, followed by a decrease towards the day of hatch. vt.edu In broiler chicks, this compound expression in the ileum is higher at day-old hatch compared to embryonic day 19, while in the cecum, expression is higher at day-old hatch compared to embryonic day 19 and declines by day 7. nih.gov

Studies have also explored the regulation of this compound expression. While 1,25-dihydroxy vitamin D3 (1,25D3) can upregulate the expression of several AvBDs, this compound was not directly regulated by 1,25D3 in chicken embryo intestinal epithelial cells and peripheral blood mononuclear cells, suggesting an indirect mechanism. plos.org Sodium butyrate (B1204436) supplementation has been shown to improve this compound levels in the serum of treated chickens at certain time points. cabidigitallibrary.org

Furthermore, the expression of this compound has been linked to genetic factors and disease susceptibility. Studies comparing different chicken lines have shown variations in this compound expression, with higher expression observed in lines relatively resistant to certain diseases. nih.gov Downregulation of this compound expression has been observed in response to certain viral infections, such as Marek's Disease Virus vaccine strains. allenpress.com

Data from expression studies highlight the diverse tissue distribution and dynamic regulation of this compound expression across different avian species and developmental stages.

This compound Expression HighlightsSpeciesTissues with High ExpressionDevelopmental Stage/ConditionSource
High ExpressionChinese Painted QuailBone marrow, LiverAdult nih.gov
High ExpressionChickenKidney, Lung, Liver, Bone marrow, Harderian glands, Ovary, Skeletal muscle tissue, Testis, Heart, Colon, SpleenAdult nih.govncl.ac.ukbgee.org
High ExpressionDuckLiver, KidneyAll ages investigated xmsyxb.com
Temporal Pattern (Yolk Sac)Chicken (Broiler/Layer)Yolk Sac TissueIncreased E7-E13, Decreased towards Hatch vt.edu
Temporal Pattern (Intestine)Broiler ChickIleum (higher D0 vs ED19), Cecum (higher D0 vs ED19, declined by D7)Embryonic Day 19, Day 0, Day 7 Post-hatch nih.gov
RegulationChickenSerumImproved by Sodium Butyrate (at certain time points) cabidigitallibrary.org
RegulationChickenVarious tissuesIndirectly regulated by 1,25D3 plos.org
Disease ResponseChickenSpleenDownregulated by HVT/SB-1 vaccine strain allenpress.com

Antimicrobial Activity of Synthetic Chicken this compound against Various Microorganisms nih.gov:

MicroorganismTypeActivity
Staphylococcus aureusGram-PositivePotent
Escherichia coliGram-NegativePotent
Listeria monocytogenesGram-PositivePotent
Salmonella typhimuriumGram-NegativePotent
Candida albicansFungusPotent
Aspergillus flavusFungusPotent
(Various others tested)(Bacteria/Fungi)(Potent)

Biological Functions and Mechanistic Insights of Avbd10

Direct Antimicrobial Properties of AvBD10

This compound exerts direct inhibitory effects on the growth and viability of a broad spectrum of microorganisms, underscoring its significance in avian host defense. nih.govxmsyxb.com

Bactericidal and Bacteriostatic Activities of this compound

Studies have demonstrated that this compound possesses both the ability to kill bacteria (bactericidal) and to inhibit their growth (bacteriostatic). xmsyxb.comkoreascience.krnih.govjmb.or.krnih.govmagtech.org.cnkoreascience.kr The efficacy of this compound can vary depending on the specific bacterial species and the concentration of the peptide.

Spectrum Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Listeria monocytogens, Bacillus subtilis)

This compound has shown activity against several Gram-positive bacterial species. Recombinant duck this compound protein has demonstrated antimicrobial activity against Bacillus subtilis and Staphylococcus aureus. xmsyxb.com Similarly, both recombinant and synthetic versions of this compound from quail and chicken have exhibited bactericidal properties against most Gram-positive bacteria tested. nih.gov Investigations into duck this compound have also indicated its antimicrobial effectiveness against Staphylococcus aureus across a range of temperatures and pH conditions. koreascience.krnih.govkoreascience.kr While some studies involving mallard duck this compound did not observe antibacterial effects against Staphylococcus aureus or Micrococcus luteus, other research supports this compound's activity against Staphylococcus aureus and Enterococcus faecalis. diva-portal.orgnih.govnih.gov Furthermore, a recombinant fusion protein incorporating chicken this compound displayed activity against pathogenic Streptococcus. magtech.org.cn

Below is a summary of observed activity against Gram-Positive Bacteria:

Gram-Positive BacteriaActivity ObservedSource(s)
Staphylococcus aureusYes xmsyxb.comkoreascience.krnih.govnih.govkoreascience.krnih.govnih.gov
Enterococcus faecalisYes nih.govnih.gov
Listeria monocytogenesIndirect evidence from studies on other bacteriocins; direct this compound activity requires further specific investigation based on provided sources. nih.govmdpi.comresearchgate.net
Bacillus subtilisYes xmsyxb.comnih.govwipo.int
Pathogenic StreptococcusYes magtech.org.cn
Spectrum Against Gram-Negative Bacteria (e.g., Escherichia coli, Salmonella enteritidis, Pasteurella multocida, Campylobacter jejuni)

This compound has also demonstrated activity against various Gram-negative bacteria. Recombinant duck this compound protein has exhibited antimicrobial activity against Pasteurella multocida. xmsyxb.com Studies with recombinant and synthetic quail and chicken this compound have shown bactericidal properties against the majority of tested Gram-negative bacteria. nih.gov Duck this compound has also been reported to have antimicrobial activity against Escherichia coli and Pasteurella multocida. koreascience.krnih.govkoreascience.kr A recombinant fusion protein containing chicken this compound showed anti-Escherichia coli activity. magtech.org.cn Some research indicates this compound's activity against Escherichia coli and Salmonella Typhimurium. nih.gov Conversely, a study on mallard duck this compound did not find antibacterial effects against Escherichia coli or Salmonella Typhimurium. diva-portal.org Quail recombinant GST-tagged this compound showed limited bactericidal activity against Salmonella choleraesuis, and chicken recombinant GST-tagged this compound showed limited activity against Proteus mirabilis. nih.govresearchgate.net While direct antimicrobial activity of this compound against Campylobacter jejuni was not explicitly detailed in the provided abstracts, this compound gene expression in the ileum of broiler chickens was evaluated in response to Campylobacter jejuni challenge, suggesting a potential role in the host response to this pathogen. researchgate.net

Below is a summary of observed activity against Gram-Negative Bacteria:

Gram-Negative BacteriaActivity ObservedSource(s)
Escherichia coliYes koreascience.krnih.govnih.govmagtech.org.cnkoreascience.krnih.govnih.gov
Salmonella enteritidisIndirect evidence from studies on other AvBDs or compounds; direct this compound activity requires further specific investigation based on provided sources. cabi.orgcabi.org
Pasteurella multocidaYes xmsyxb.comkoreascience.krnih.govkoreascience.krcabi.orgmdpi.comresearchgate.net
Campylobacter jejuniPotential role in response indicated; direct antimicrobial activity not explicitly detailed for this compound in provided sources. cabi.orgresearchgate.netcabi.orgmdpi.comusda.gov
Salmonella TyphimuriumYes (in some studies) diva-portal.orgnih.gov
Salmonella choleraesuisLimited activity (quail this compound) nih.govresearchgate.net
Proteus mirabilisLimited activity (chicken this compound) nih.gov

Antiviral Activity of this compound (e.g., against Pigeon Paramyxovirus Type 1)

This compound has demonstrated direct antiviral properties. Notably, novel avian β-defensins, including this compound, identified in pigeons, have shown direct antiviral activity against Pigeon Paramyxovirus Type 1 (PPMV-1) in vitro. asm.orgnih.govfrontiersin.orgresearchgate.net Infection with PPMV-1 in pigeons has been shown to induce innate host responses characterized by the activation of AvBDs, including this compound. asm.orgnih.govfrontiersin.orgresearchgate.net

Cellular and Molecular Mechanisms of this compound Action

The precise cellular and molecular mechanisms by which avian β-defensins, including this compound, exert their effects are not yet fully understood, although several models have been proposed. AvBDs are characterized by an amphipathic three-dimensional structure featuring distinct hydrophobic and cationic regions, stabilized by three intramolecular disulfide bridges. cabi.orgnih.gov

Proposed mechanisms primarily involve electrostatic interactions between the cationic sites of AvBDs and the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria or acidic polysaccharides in Gram-positive bacteria. cabi.org This initial interaction is thought to lead to the accumulation of the peptide on the membrane surface. cabi.org Subsequently, the accumulated peptides may form dimers and multimers, potentially resulting in the formation of pores or disruption of the membrane's integrity, ultimately leading to microbial death. cabi.orgnih.gov

Beyond direct membrane disruption, there is also evidence suggesting that defensins can induce killing by targeting chiral anionic intracellular molecules. nih.gov This implies that their mechanism of action may extend beyond simple membrane permeabilization to include interference with vital intracellular processes. cabi.orgnih.gov

Studies on the expression patterns of this compound provide further insights into its biological role. This compound mRNA expression has been detected in various tissues, including the liver and kidney of ducks, and exhibits widespread distribution in quail and chicken tissues. xmsyxb.comkoreascience.krnih.govjmb.or.krnih.govkoreascience.kr In pigeons, this compound expression in tissues such as the spleen, lungs, proventriculus, and kidneys was found to be upregulated following infection with PPMV-1, suggesting its involvement in the immune response to viral infection. asm.orgnih.gov This increased expression of this compound can be correlated with the expression of immune-related genes like Toll-like receptor 3 (TLR3) and TLR7. asm.orgnih.gov The expression of this compound can also be influenced by dietary factors, such as lactose (B1674315), which has been shown to increase this compound expression in chickens. frontiersin.org

The molecular mechanisms regulating the expression of AvBDs, including this compound, can involve various signaling pathways. While not specific to this compound, the p38 MAPK signal pathway has been implicated in the induction of AvBD2 expression in chicken embryo fibroblasts after Newcastle Disease Virus infection, suggesting that similar pathways might be involved in regulating other AvBDs. frontiersin.org Furthermore, compounds like butyrate (B1204436) and lactose can synergistically enhance the expression of certain AvBD genes, potentially through mechanisms involving histone acetylation and MAPK signaling pathways. frontiersin.org MicroRNA-mediated regulation may also contribute to the remodeling processes observed in avian reproductive tracts, potentially influencing the expression of genes including AvBDs, although the direct link to this compound's antimicrobial function requires further investigation. plos.org

Interaction with Microbial Membranes Leading to Permeabilization

The initial interaction between this compound and microbial membranes is primarily electrostatic, driven by the positive charge of the peptide and the negative charge of membrane components like lipopolysaccharides (LPS) in Gram-negative bacteria or acidic polysaccharides in Gram-positive bacteria. cabi.orgresearchgate.net This interaction leads to the accumulation of peptides on the membrane surface, which can subsequently result in membrane permeabilization and disruption. cabi.org

Proposed Pore Formation Models (Barrel-Stave, Toroidal)

Following the initial electrostatic interaction and accumulation, AvBDs, including this compound, are hypothesized to induce membrane permeabilization through the formation of pores. cabi.orgresearchgate.net Two prominent models describe this process: the barrel-stave model and the toroidal pore model. cabi.orgresearchgate.netplos.orguu.nl

In the barrel-stave model , peptide multimers insert perpendicularly into the lipid bilayer, forming a channel where the hydrophobic surfaces of the peptides interact with the lipid tails, and the hydrophilic surfaces line the lumen of the pore. cabi.orgplos.orguu.nl This creates a transmembrane channel without significant disruption of the lipid bilayer structure. plos.org

The toroidal pore model , also known as the wormhole model, involves peptides accumulating on the membrane surface and causing inward budding or curvature of the membrane. cabi.orgplos.orguu.nl The peptides and lipid head groups line the pore, resulting in a transient, lipid-lined channel. cabi.orgplos.orguu.nl In this model, the peptides are not necessarily perpendicular to the membrane but induce a more significant rearrangement of the lipid bilayer. plos.org

Carpet Model of Membrane Disruption

Another proposed mechanism for membrane disruption by antimicrobial peptides, including AvBDs, is the carpet model . cabi.orgresearchgate.netplos.orgbachem.com In this model, peptides accumulate on the microbial membrane surface in a carpet-like manner, oriented parallel to the membrane. cabi.orgplos.org When the concentration of peptides on the surface reaches a critical threshold, the membrane is disrupted in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis. cabi.orgresearchgate.netplos.org This model does not necessarily involve the formation of discrete pores but rather a more widespread disorganization of the membrane structure. cabi.orgplos.org

Internalization and Interaction with Intracellular Targets (e.g., DNA, RNA, Protein Synthesis Machinery)

Beyond membrane disruption, this compound and other defensins can also be internalized by microbial cells and interact with intracellular targets. cabi.orgresearchgate.netnih.govmdpi.com Once inside the bacteria, these peptides can interfere with essential cellular processes such as DNA and RNA functions, including protein synthesis. cabi.orgresearchgate.netnih.govmdpi.comnus.edu.sg This interaction with intracellular components can lead to the alteration of genetic material and the inhibition of vital biosynthetic pathways, contributing to the antimicrobial effect. cabi.orgresearchgate.netnih.govmdpi.comnus.edu.sg

Immunomodulatory Functions of this compound

In addition to their direct antimicrobial activities, AvBDs, including this compound, possess significant immunomodulatory functions, playing a role in shaping both local and systemic immune responses. cabi.orgasm.orgnih.govresearchgate.net

Role in Local and Systemic Immune Responses

This compound contributes to innate immunity, acting as a first line of defense against pathogens. nih.govnih.gov Its expression has been observed in various tissues, including the eggshell, egg white, and reproductive tract, as well as in immune and gastric tissues like the spleen, lungs, proventriculus, and kidneys. cabi.orgresearchgate.netasm.org The presence of this compound in these locations suggests its involvement in protecting these sites from microbial invasion. cabi.orgresearchgate.netasm.org

Modulation of Cytokine and Chemokine Expression

A key aspect of this compound's immunomodulatory function is its ability to modulate the expression of cytokines and chemokines. cabi.orgnih.govresearchgate.netnih.gov Cytokines are signaling molecules that regulate immune cell activity and inflammation, while chemokines are chemoattractants that guide immune cells to sites of infection or inflammation. nih.gov

Research has shown that this compound expression can be correlated with the expression of various pro-inflammatory and anti-inflammatory cytokines and chemokines. nih.govresearchgate.netnih.gov For instance, studies in broiler chickens have indicated that this compound is involved in the innate immune response and its expression can be influenced by factors like diet and infection, alongside changes in cytokine and chemokine gene expression such as IL-1β, IL-6, IL-8, IL-10, and IFN-γ. nih.govresearchgate.netnih.gov This modulation of cytokine and chemokine profiles by this compound can influence the nature and intensity of the immune response, helping to maintain immune homeostasis or orchestrate inflammatory responses to combat pathogens. mdpi.comresearchgate.net

The following table summarizes some of the observed modulatory effects:

Cytokine/ChemokineObserved Modulation in Relation to this compound ExpressionContextSource
IL-1βUpregulation observed alongside this compound changesIntestinal tissues of broiler chickens researchgate.netnih.gov
IL-6Upregulation observed alongside this compound changesIntestinal tissues of broiler chickens researchgate.netnih.gov
IL-8Upregulation observed alongside this compound changesIntestinal tissues of broiler chickens nih.gov
IL-10Involved in anti-inflammatory responseAvian cecal tissues researchgate.net
IFN-γModulation observedIntestinal tissues of broiler chickens researchgate.net
CXCLi2Upregulation observedIleal and cecal tissues of broiler chickens researchgate.net

This table illustrates the complex interplay between this compound and the broader cytokine and chemokine network, highlighting its role in fine-tuning avian immune responses.

Chemotactic Effects on Immune Cells

Antimicrobial peptides, including avian beta-defensins, are known to exert immunomodulatory effects, which encompass playing a role in chemotaxis – the directed movement of immune cells in response to chemical stimuli. Chemotactic factors are crucial for recruiting immune cells to sites of inflammation or infection, thereby orchestrating an effective immune response nih.gov. Defensins, in general, have been shown to promote adaptive immunity through the selective recruitment of various immune cell types, such as monocytes, T lymphocytes, immature dendritic cells, and mast cells, towards inflammatory foci nih.gov.

While the broad function of defensins in chemotaxis is established, specific detailed research findings on the direct chemotactic effects of this compound on particular immune cell subsets are less extensively documented in the provided search results compared to general defensin (B1577277) functions or other chemokines. However, functional enrichment analysis of protein interaction networks associated with this compound has identified "Cell chemotaxis" as a significant biological process, suggesting an involvement of this compound in directing cell movement.

Studies investigating immune responses in avian tissues have observed the upregulation of various antimicrobial peptides, including this compound, in response to certain stimuli nih.gov. This upregulation occurs in conjunction with the enrichment of pathways related to chemotaxis, such as 'CCR6 chemokine receptor binding', 'Chemoattractant activity', and 'Cell chemotaxis' nih.gov. While this indicates a broader chemotactic environment where this compound expression is also increased, it underscores the potential for this compound to contribute to or be part of the chemotactic cascade that recruits immune cells.

Contribution to Innate and Adaptive Immune System Crosstalk

This compound, primarily recognized as an effector molecule of the innate immune system, also plays a role in the intricate crosstalk between innate and adaptive immunity. The innate immune system serves as the first line of defense, providing rapid, non-specific responses to pathogens. However, an effective and long-lasting immune response often requires the activation and coordination of the adaptive immune system, which involves T and B lymphocytes and the development of immunological memory.

Avian beta-defensins, while primarily associated with innate defense mechanisms like direct antimicrobial activity, have been shown to enhance adaptive immune responses. This enhancement can occur through their ability to attract immune cells, such as T lymphocytes, to sites of inflammation, thereby bridging the gap between the initial innate response and the subsequent adaptive response. Research suggests that avian beta-defensin genes may facilitate the transition from an innate to an adaptive immune response in young birds, whose adaptive immune systems are still maturing nih.gov.

The expression of this compound in tissues like the yolk sac, which is crucial for early immunity in avian embryos before the adaptive immune system is fully developed, highlights its importance in innate defense during a critical developmental window. The innate immune system not only initiates responses to pathogens but also plays a vital role in modulating the effectiveness of the adaptive immune response through complex interactions. This compound, as a component of the innate immune arsenal, is positioned to contribute to this modulation and crosstalk.

Studies have investigated the temporal expression of this compound mRNA in the yolk sac tissue of avian embryos. For instance, research has shown that this compound mRNA abundance in the yolk sac tissue of both broiler and layer embryos increases from embryonic day (E) 7 to E9, remains elevated until E13, and then declines towards the day of hatch. This expression pattern suggests a significant role for this compound in the early immune defense of the developing embryo, contributing to the innate immunity that precedes a fully functional adaptive response.

This compound mRNA Abundance in Yolk Sac Tissue (Illustrative Data based on)

Embryonic Day (E)Relative this compound mRNA Abundance
7Low
9High
13High
19 (Day of Hatch)Lower

Note: This table provides a generalized representation of the temporal expression pattern based on research findings and is intended for illustrative purposes.

Functional enrichment analysis further supports the involvement of this compound in innate immune processes, with "Innate immune response" listed among the enriched biological processes associated with its protein interaction network. This, combined with the known capacity of defensins to influence adaptive cell recruitment, underscores this compound's contribution to the coordinated effort between the innate and adaptive arms of the immune system.

Functional Enrichments Associated with this compound (Based on)

GO Term (Biological Process)FDR (False Discovery Rate)
Defense response to bacterium5.46e-20
Defense response to Gram-negative bacterium2.61e-11
Innate immune response in mucosa1.58e-8
Defense response to Gram-positive bacterium3.2e-8
Defense response to fungus1.94e-7
Cell chemotaxis1.94e-8
Innate immune response2.9e-4
Killing of cells of another organismNot specified

Note: This table presents a selection of functional enrichments and their associated FDR values, indicating the statistical significance of the enrichment.

Regulation of Avbd10 Expression and Biosynthesis

Basal and Inducible Expression Patterns of AvBD10

This compound exhibits both basal expression in certain tissues and inducible expression in response to specific stimuli, particularly those associated with pathogens. mdpi.com

Tissue Distribution

The expression of this compound mRNA varies across different tissues in avian species. In chickens, high expression levels of this compound have been observed in the small intestine, including the jejunum, ileum, and cecum, as well as in the liver and kidney. mdpi.comtandfonline.comncl.ac.uknih.govmdpi.com Moderate expression has been detected in the tongue and lung. tandfonline.com this compound mRNA is also expressed in the yolk sac, specifically in endodermal epithelial cells, and has been found in the spleen and testicle. ncl.ac.uknih.govnih.govresearchgate.net Furthermore, this compound is expressed in the reproductive tract, including the ovaries and oviducts. msptm.org

In ducks, this compound mRNA is highly expressed in the liver and kidney across all ages studied. xmsyxb.com Moderate expression in ducks has also been noted in the spleen, pancreas, and bursa. tandfonline.com Studies in pigeons have shown upregulation of this compound expression in the spleen, lungs, proventriculus, and kidneys following infection. asm.org

The following table summarizes the observed tissue distribution of this compound expression:

SpeciesHigh Expression TissuesModerate Expression TissuesOther Detected Tissues
ChickenSmall intestine (jejunum, ileum, cecum), Liver, KidneyTongue, LungYolk Sac (endodermal epithelial cells), Spleen, Testicle, Reproductive tract (Ovaries, Oviducts) tandfonline.comncl.ac.uknih.govmdpi.comnih.govresearchgate.netmsptm.org
DuckLiver, KidneySpleen, Pancreas, Bursa
PigeonUpregulated in Spleen, Lungs, Proventriculus, Kidneys (upon infection) asm.org

Developmental Stage-Dependent Expression

This compound expression patterns change throughout avian development. In the chicken yolk sac, this compound mRNA expression is low at embryonic day 7 (e7), increases from e9 through e13, and then declines towards e19 and the day of hatch (DOH). nih.govresearchgate.netnih.govresearchgate.net

In the chicken intestine, specifically the ileum and cecum, this compound expression levels are higher at day 0 (hatch) compared to embryonic day 19 (ED19). nih.gov In the cecum, expression decreases by day 7 post-hatch. nih.gov In the ileum, expression has been observed to peak at 48 hours post-hatch, followed by a gradual decrease. mdpi.com

Studies on chicken liver and spleen indicate that AvBD expression levels, including likely this compound based on general findings, are primarily upregulated during the early development period (the first 28 days after hatching). nih.gov However, a significant attenuation in expression in the spleen was observed on day 28 relative to day 14. nih.gov In ducks, high expression in the liver and kidney is maintained across all ages investigated, while expression levels in other tissues like the spleen, pancreas, and bursa change with age. tandfonline.comxmsyxb.com

Species-Specific Expression Profiles

AvBD expression patterns, including that of this compound, can exhibit species-specific differences. cabidigitallibrary.orgusda.govnih.gov For instance, while chicken this compound shows a broader tissue distribution, duck this compound mRNA has been reported to be highly expressed specifically in the liver and kidney at all ages examined. xmsyxb.com In pigeons, the tissues where this compound is upregulated upon infection differ from some of the primary expression sites in chickens. asm.org Furthermore, variations in this compound expression levels during development have been observed between different chicken breeds. nih.govresearchgate.net

Transcriptional and Post-Transcriptional Regulation of this compound Gene

The regulation of this compound gene expression involves complex transcriptional and post-transcriptional mechanisms. Gene expression is broadly controlled by transcription factors and regulatory elements that bind to specific DNA sequences. mdpi.comwikipedia.org

Activation by Pathogen-Associated Molecular Patterns (PAMPs)

Pathogen-Associated Molecular Patterns (PAMPs), which are conserved molecular structures found in pathogens, are significant inducers of host defense peptide expression, including AvBDs. mdpi.commsptm.orgresearchgate.net Examples of PAMPs that can trigger this induction include bacterial lipopolysaccharide (LPS) and bacterial DNA, such as CpG oligodeoxynucleotides (CpG-ODN). mdpi.commsptm.orgresearchgate.net

Bacterial colonization in the intestine has been linked to an increase in beta-defensin expression, including AvBD-10. cabidigitallibrary.org Infection with Salmonella species has also been shown to increase AvBD expression, including this compound. msptm.org Specifically, LPS stimulation has been demonstrated to increase this compound expression in chicken oviducts. msptm.org Intravaginal administration of CpG-ODN in chickens significantly upregulated this compound expression in the ovaries and oviducts. msptm.org However, one study reported that challenge with commensal gut bacteria, Lactobacillus johnsonii and Bacteriodes doreii, did not significantly affect AvBD8-10 gene expression patterns, although they did induce the expression of pro-inflammatory cytokines like IL-1β and IL-6. nih.gov

Signaling Pathways Mediated by Toll-Like Receptors (TLRs)

Toll-Like Receptors (TLRs) play a crucial role in recognizing PAMPs and initiating intracellular signaling cascades that lead to the induction of immune-related genes, including defensins. researchgate.netresearchgate.netcambridge.org The activation of TLRs results in the production of cytokines and antimicrobial peptides. msptm.org Evidence suggests that the regulation of AvBD expression, including this compound, is mediated by TLRs. asm.orgnih.gov

In pigeons infected with Pigeon Paramyxovirus Type 1 (PPMV-1), this compound expression showed a strong correlation with the expression of TLR3 and TLR7 in affected tissues. asm.org In chickens infected with infectious bronchitis virus (IBV), correlations were observed between this compound expression and TLR21 expression. nih.gov A study investigating the effect of intravaginal CpG-ODN treatment in chickens challenged with Salmonella enteritidis found a significant upregulation of TLR21, along with IL1B, this compound, and IL10, in the ovaries and oviducts. msptm.org It is hypothesized that TLR21 activation in this context promotes the production of cytokines, specifically IL1B and IL10, which in turn modulate this compound regulation. msptm.org Research indicates that IL-1β and IL-10 may have reciprocal roles in the modulation of this compound, with IL-1β potentially upregulating AvBDs and IL-10 acting to limit the immune response by antagonizing pro-inflammatory cytokine signaling. msptm.org

Role of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8) in this compound Upregulation

Pro-inflammatory cytokines, key mediators of the innate immune response, play a significant role in the upregulation of this compound expression. Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) have been shown to influence this compound levels.

Studies in chicken tissues and cell lines have demonstrated that various stimuli, including bacterial components like lipopolysaccharide (LPS) and ligands for Toll-like receptors (TLRs), can induce the expression of these cytokines, which in turn impact this compound. For instance, stimulation with different TLR ligands, such as poly I:C (TLR3 ligand) and flagellin (B1172586) (TLR5 ligand), has been shown to upregulate IL-1β and IL-6 expression in chicken uterine and vaginal tissues. africaresearchconnects.comnih.gov Concurrently, poly I:C in the uterus and flagellin in the vagina specifically enhanced this compound expression. africaresearchconnects.comnih.gov

LPS injection in broiler chickens resulted in significantly higher this compound, IL-6, and inducible nitric oxide synthase (iNOS) mRNA expression levels in peripheral blood mononuclear cells. iastatedigitalpress.com This suggests a coordinated upregulation of this compound alongside other components of the innate immune response during bacterial challenge. IL-1β and IL-6 have also been reported to upregulate the expression of AvBDs in the oviduct. nih.gov The expression levels of IL-1β, IL-6, and IL-8 in the ileum and cecum of chicks were found to be higher at certain developmental stages, potentially in association with the development of intestinal microflora, and these cytokines may play roles in host defense alongside AvBDs. nih.gov

Conversely, while pro-inflammatory cytokines generally promote this compound expression, the specific context and the combination of stimuli can lead to varied outcomes. For example, CpG-ODN (TLR21 ligand) and R848 (TLR7 ligand) have been observed to downregulate this compound expression in the uterus and vagina, respectively, despite upregulating IL-1β and IL-6 in these tissues. africaresearchconnects.comnih.gov This highlights the complexity of the regulatory network, where other factors or signaling pathways might counteract the effects of certain pro-inflammatory cytokines on this compound.

The interplay between pro-inflammatory cytokines like IL-1β and anti-inflammatory cytokines like IL-10 is also crucial in modulating this compound. msptm.org Intravaginal CpG-ODN treatment in chickens challenged with Salmonella Enteritidis significantly upregulated TLR21, IL-1β, this compound, and IL-10 in ovaries and oviducts, suggesting a reciprocal modulation of this compound by both pro- and anti-inflammatory signals in the context of infection. msptm.org

Influence of Anti-inflammatory Responses (e.g., IL-10) on this compound Expression

Anti-inflammatory responses, primarily mediated by cytokines such as Interleukin-10 (IL-10), can influence this compound expression, often in an inhibitory or regulatory manner. IL-10 is a key regulatory cytokine known for its role in restraining inflammation and maintaining immune homeostasis. researchgate.net It is associated with Th2 responses and is responsible for inhibiting pro-inflammatory cytokines and nitric oxide production. mdpi.com

IL-10 can inhibit the formation of pro-inflammatory cytokines. msptm.org In the context of Salmonella Enteritidis challenge and CpG-ODN treatment in chickens, while IL-1β and this compound were upregulated, IL-10 was also significantly increased. msptm.org This suggests a reciprocal modulation where IL-10 might temper the pro-inflammatory response and its associated this compound upregulation to prevent excessive tissue damage. msptm.org

Increased IL-10 expression in the cecal tonsils of Campylobacter jejuni-inoculated birds is consistent with the literature and may contribute to the long-term colonization of C. jejuni and the absence of observed pathologies. researchgate.net This implies that an elevated anti-inflammatory response, marked by IL-10, might be associated with a less robust this compound response, potentially favoring pathogen persistence.

Regulatory B cells, known as B10 cells, which are functionally defined by their capacity to express IL-10, play a role in downregulating inflammation and autoimmunity. nih.gov While the direct link to this compound was not explicitly detailed in the provided context, the general function of IL-10-producing cells in limiting inflammation suggests a potential indirect influence on this compound expression, which is often induced during inflammatory states.

Hormonal and Nutritional Modulations of this compound Expression

Hormonal and nutritional factors can significantly modulate this compound expression, highlighting the influence of physiological state and diet on innate immunity.

While the provided search results did not offer extensive details on specific hormonal modulations of this compound, one result mentioned that avian beta-defensin 11 (AvBD-11) is an estrogen-induced gene during oviduct development in chickens. nih.gov Although this refers to a different AvBD, it suggests that hormonal regulation of avian beta-defensins, including potentially this compound, is a plausible mechanism. Further research would be needed to confirm direct hormonal effects on this compound.

Nutritional interventions have shown a more direct impact on this compound expression. Dietary modulation of endogenous host defense peptide synthesis is being explored as an antibiotic-free approach to disease control. frontiersin.orgnih.gov

Studies in broiler chickens have investigated the effects of various dietary supplements on this compound expression:

Sugars and Butyrate (B1204436): Mono- and disaccharide sugars, such as lactose (B1674315), have the ability to induce the expression of certain HDP genes, including this compound, in chicken macrophages and jejunal explants. frontiersin.org Lactose alone strongly increased this compound expression and further synergized with butyrate to strengthen this compound transcription. frontiersin.org Butyrate, a short-chain fatty acid produced by gut microbiota fermentation of dietary fibers, is known to enhance mucosal barrier function and induce HDP genes. frontiersin.orgresearchgate.net

Phytobiotics: Dietary supplementation with phytobiotics, such as chicory extract, has been shown to increase this compound gene expression in the cecum of broiler chickens. mdpi.com Conversely, thyme extract decreased this compound expression. mdpi.com

Fenugreek Seeds: Dietary inclusion of fenugreek seeds significantly downregulated the expression of this compound in the ileum of broiler chickens. nih.govx-mol.net This suggests that certain nutritional components can have an inhibitory effect on this compound expression.

Vitamin D3: 1,25-dihydroxyvitamin D3 (1,25D3), the active form of Vitamin D3, is known to enhance HDP expression in various species. plos.org In chickens, 1,25D3 is capable of upregulating the expression of several AvBDs, including this compound, in chicken embryo intestinal epithelial cells and peripheral blood mononuclear cells. plos.org However, this regulation is not direct and involves intermediate factors, as the effect was blocked by a protein translation inhibitor. plos.org

These findings indicate that dietary components can either upregulate or downregulate this compound expression, highlighting the potential for nutritional strategies to modulate innate immunity via this compound.

Here is a table summarizing some nutritional modulators and their observed effects on this compound expression:

Nutritional ModulatorEffect on this compound Expression (Observed Tissue/Cells)Reference
LactoseUpregulation (HD11 macrophages, jejunal explants) frontiersin.org
ButyrateSynergistic Upregulation with Lactose (HD11 macrophages, jejunal explants) frontiersin.org
Chicory ExtractUpregulation (Cecum) mdpi.com
Thyme ExtractDownregulation (Cecum) mdpi.com
Fenugreek SeedsDownregulation (Ileum) nih.govx-mol.net
1,25-dihydroxyvitamin D3Upregulation (CEIEPCs, PBMCs) plos.org

Biosynthesis and Processing of this compound

Avian beta-defensins, including this compound, are synthesized as precursor molecules that undergo processing to become biologically active peptides. While the exact mechanisms governing the synthesis, storage, and activation of avian beta-defensins are not fully elucidated, they are believed to parallel those in mammalian defensins. nih.gov

This compound, like other beta-defensins, is synthesized with a signal peptide that is typically cleaved off to generate a prodefensin peptide. nih.gov This prodefensin is then further processed, likely by proteolytic cleavage, to yield the mature, active peptide. nih.gov The proteolytic processing of beta-defensin proforms is suggested to be host and tissue-specific, influenced by the local repertoire of proteolytic enzymes and inhibitors. nih.gov

Avian beta-defensins are known to be produced by both myeloid cells (such as heterophils) and epithelial cells. nih.govmdpi.com this compound is primarily considered to be of epithelial origin, although it can also be expressed in other tissues. mdpi.com

Gene Cloning and Recombinant Protein Production Strategies

The cloning and recombinant production of this compound have been pursued to facilitate its study and potential applications. The gene encoding this compound has been cloned from various avian species, including ducks and quail. xmsyxb.comnih.gov

Strategies for recombinant this compound production often involve expressing the this compound cDNA in expression systems such as Escherichia coli. xmsyxb.comnih.govkoreascience.krnih.gov This approach allows for the production of recombinant protein, often as a fusion protein (e.g., GST-tagged or His-tagged) to aid in purification. xmsyxb.comnih.govkoreascience.krnih.govcabidigitallibrary.orggenscript.com

For example, the cDNA of duck this compound has been subcloned into vectors like pGEX-6p-1 for expression in E. coli BL21. xmsyxb.comkoreascience.kr Induction with IPTG is commonly used to initiate protein synthesis in these bacterial systems. xmsyxb.comkoreascience.kr Recombinant fusion proteins are then typically purified using affinity chromatography. xmsyxb.comkoreascience.kr Recombinant GST-tagged this compound from both quail and chicken has been successfully produced and purified using this method. nih.gov Similarly, His-tagged recombinant avian beta-defensins, including AvBDs, have been expressed and purified using the E. coli BL21(DE3)pLysS system and Ni-NTA affinity columns. cabidigitallibrary.orggenscript.com

While E. coli expression systems are widely used, eukaryotic expression systems can offer the advantage of providing post-translational modifications and correct protein folding, which can be crucial for the biological activity of some proteins. frontiersin.org

Post-Translational Modifications and Their Functional Impact

Post-translational modifications (PTMs) are crucial biochemical processes that occur after protein synthesis, significantly influencing protein function, structure, and activity. abcam.comthermofisher.com For beta-defensins, including this compound, PTMs play a vital role in their maturation and biological function. plos.orgasm.orguni-konstanz.deresearchgate.netuark.edu

A key post-translational modification in beta-defensins is the formation of disulfide bonds. asm.orgplos.orgasm.orguni-konstanz.de Beta-defensins typically contain six conserved cysteine residues that form three intramolecular disulfide bridges with a characteristic 1-5, 2-4, and 3-6 pairing pattern. asm.orgasm.org These disulfide bonds are essential for maintaining the correct tertiary structure of the peptide, which is critical for its antimicrobial activity and other functions. asm.orgfrontiersin.orgasm.org

While specific post-translational modifications for this compound have not been as extensively documented as for some other defensins, studies on other avian beta-defensins, such as AvBD1 and AvBD7, have identified modifications like N-terminal glutaminyl cyclization and C-terminal amidation. asm.org These modifications can impact the peptide's charge, stability, and interaction with target membranes, thereby influencing its biological activity. abcam.comasm.org The presence and nature of PTMs can vary depending on the host and the tissue in which the defensin (B1577277) is produced. nih.gov

The functional impact of post-translational modifications on this compound's activity is likely significant, as the proper folding and structure maintained by disulfide bonds are fundamental to the mechanism of action of beta-defensins, which often involves interacting with and disrupting microbial membranes. nih.govasm.org Eukaryotic expression systems are considered advantageous for producing recombinant defensins that require specific PTMs for full biological activity. frontiersin.org

Avbd10 in Host Defense Against Pathogens: Insights from Animal Models

Response of AvBD10 to Bacterial Challenges

This compound expression is significantly influenced by bacterial infections in avian species, highlighting its involvement in the host's antibacterial defense mechanisms. Studies in chickens, particularly with common poultry pathogens like Salmonella and Campylobacter jejuni, have demonstrated varied expression patterns depending on the bacterial species, dose, tissue, and time point post-infection.

Upregulation in Salmonella Infected Chickens

Infection with Salmonella species has been shown to induce the upregulation of this compound mRNA in various tissues of chickens. Studies have reported increased this compound expression in the duodenum, ileum, and cecum following challenge with Salmonella Typhimurium koreascience.kr. Similarly, infection with Salmonella Enteritidis led to upregulation of this compound in the caecum of growing chickens bgee.orgplos.orgnih.gov. This upregulation was observed at early time points post-inoculation koreascience.krbgee.orgplos.orgnih.govmdpi.com. The magnitude and location of this compound upregulation can vary depending on the Salmonella serovar and the dose of infection koreascience.kr. For instance, a study showed dose-dependent changes in this compound mRNA abundance in the intestines of Salmonella Typhimurium challenged broilers koreascience.kr. This compound expression has also been noted in the reproductive tract of Salmonella-infected chickens mdpi.com. The upregulation of this compound in response to Salmonella suggests its role in the host's attempt to clear or control the bacterial infection dntb.gov.ua.

Differential Expression in Response to Campylobacter jejuni

The expression of this compound in response to Campylobacter jejuni challenge in chickens exhibits a differential pattern that can be dependent on the bacterial dose, tissue, and age of the bird. In one study, a low dose (10⁶ cfu) of C. jejuni challenge resulted in upregulation of this compound mRNA in the duodenum at day 7, while a higher dose (10⁸ cfu) led to downregulation of this compound in the ileum at the same time point nih.gov. At day 14, upregulation of this compound mRNA was observed in the ileum and cecum of birds challenged with the low dose (10⁶ cfu), but not in those challenged with higher doses nih.gov. This suggests a complex, dose- and tissue-specific response of this compound to C. jejuni colonization nih.gov. Furthermore, differences in this compound expression have been noted between chicken lines with varying resistance to C. jejuni colonization, with higher expression observed in a relatively resistant line . While some studies indicate differential expression nih.govasm.org, others suggest that this compound gene expression may remain unaffected by certain commensal gut bacteria in vitro mdpi.com.

Effects on Intestinal Microbiota Homeostasis

The interplay between this compound expression and intestinal microbiota homeostasis is an area of ongoing research. While avian beta-defensins, such as AvBD9, are recognized for their role in maintaining gastrointestinal microbiota homeostasis dntb.gov.ua, the specific and direct effects of this compound on the composition and balance of the intestinal microbiota are still being elucidated. Studies have observed correlations between modulated this compound expression and changes in microbial populations during infections or dietary interventions. For example, interventions with substances like fenugreek seeds have been shown to downregulate ileal this compound expression concurrently with alterations in cecal microbial communities, including an increase in beneficial bacteria and a decrease in pathogenic bacteria mdpi.com. Similarly, oral administration of Lactobacillus reuteri has been associated with decreased this compound expression in the intestine mdpi.com. While these studies suggest a relationship, they often highlight indirect effects through the host immune response or other factors influenced by the intervention or infection dntb.gov.uaplos.orgnih.gov. Detailed research specifically on how this compound directly impacts or is impacted by the complex dynamics of the intestinal microbiota composition requires further investigation.

This compound in Antiviral Immunity in Avian Species (e.g., against Paramyxovirus)

This compound has also been implicated in antiviral immunity in avian species, particularly in the context of paramyxovirus infections. Studies in pigeons infected with pigeon paramyxovirus type 1 (PPMV-1), a variant of Newcastle disease virus (NDV), have demonstrated the involvement of this compound in the host's response nih.gov. Infection with PPMV-1 was shown to induce the upregulation of this compound expression in various tissues of infected pigeons, including the spleen, lungs, proventriculus, and kidneys. Beyond its modulated expression during infection, recombinant this compound has demonstrated direct antiviral activity against PPMV-1 in vitro. These findings suggest that this compound contributes to the innate antiviral defense in avian species against paramyxoviruses nih.gov.

Modulation of this compound Expression during Protozoan Infections (e.g., Eimeria species)

Protozoan infections, such as coccidiosis caused by Eimeria species, also influence the expression of this compound in chickens. Research investigating the response to different Eimeria species (E. acervulina, E. maxima, and E. tenella) has revealed species- and tissue-specific modulation of this compound expression. Challenge with E. acervulina and E. maxima has been shown to result in the downregulation of this compound in the duodenum and jejunum. Specifically, E. acervulina challenge led to decreased this compound mRNA at 7 days post-infection. In contrast, challenge with E. tenella did not show a significant change in this compound expression in any of the tissues examined. This differential modulation of this compound during Eimeria infections underscores the varied host immune responses elicited by different protozoan species.

Impact of Environmental Contaminants on this compound Expression (e.g., Microplastics)

Environmental contaminants, including microplastics, are increasingly recognized for their potential to impact the health of organisms, in part by affecting gene expression. Microplastics can contain and adsorb toxic chemicals from the environment, which can then be released into the tissues of exposed animals, potentially influencing various biological processes. While studies have investigated the genotoxicity of microplastics and their effects on the expression of genes related to stress and immune function, including defensins in some aquatic species mdpi.comdntb.gov.ua, research specifically examining the impact of microplastic exposure on this compound expression in avian models is limited based on the currently available literature. Further studies are needed to determine if and how environmental contaminants like microplastics modulate this compound expression in avian species and the potential implications for their innate immunity.

Evolutionary Trajectory and Comparative Aspects of Avbd10

Phylogenetic Analysis and Evolutionary Relationships of AvBD10 across Avian Lineages

Phylogenetic analyses consistently position this compound on a distinct and often isolated branch, closely associated with an ancestral lineage, indicating its status as an ancient beta-defensin within avian species. nih.govgenecards.orgresearchgate.net this compound is recognized as one of the more conserved AvBD genes, maintained as a one-to-one ortholog across a wide range of avian species, including those within the Galliformes and Anseriformes orders, for over 100 million years. neobioscience.comresearchgate.netuniprot.orgresearchgate.net This high degree of conservation across significant evolutionary timescales underscores its fundamental importance. Studies examining AvBDs across various avian orders, such as Dinornithiformes, Psittaciformes, Galliformes, and Anseriformes, highlight the phylogenetic relationships of this compound and its connection to the common avian beta-defensin GLL10. genecards.orgresearchgate.netnih.gov The considerable branch length observed in the phylogenetic tree for some this compound sequences, such as Ad-AvBD10 from A. didiformis, is consistent with other phylogenetic analyses of this compound and reflects the deep evolutionary history of these lineages. nih.govgenecards.orgresearchgate.net

Comparative Genomics of this compound and Surrounding Gene Clusters

Comparative genomic studies have revealed that avian beta-defensin genes, including this compound, are typically organized in a clustered arrangement within the genome. In species like chickens and zebra finches, this cluster is located on chromosome 3. neobioscience.comuniprot.orgnih.govfrontiersin.organimbiosci.org The AvBD gene cluster is characterized by its dense packing, spanning a region approximately 66 kb to 200 kb, and is situated between the CTSB and TRAM2 genes. researchgate.netnih.govnih.gov This genomic region is known to be susceptible to structural variations. neobioscience.comnih.gov Across different avian species, the order and transcriptional orientation of orthologous AvBD genes within this cluster are largely conserved, although some exceptions exist, such as in the turkey genome. cloudna.cn Analysis of the gene structure of this compound, along with several other AvBD genes (AvBD1-7 and AvBD9), shows a consistent phase-2 intron structure located before the final coding exon. cloudna.cnnih.gov Comprehensive genomic analyses across multiple galliform species have confirmed the presence of a single, albeit diversified, cluster of AvBD genes. cloudna.cn

Conservation and Divergence of this compound Sequences within Avian Species

Table 1: Comparative Sequence Features and Diversity of Selected AvBDs

AvBD GeneAmino Acid Conservation (General)Nucleotide Diversity (Waterfowl)Amino Acid Allele Diversity (Waterfowl)Duck vs. Chicken Amino Acid Homology
This compoundHighHigher than other AvBDs guidetopharmacology.orgLow guidetopharmacology.org85.5% nih.gov
AvBD4Conserved ortholog neobioscience.comresearchgate.netuniprot.orgresearchgate.netLower than this compound guidetopharmacology.orgLow guidetopharmacology.orgNot specified in results
AvBD5Conserved ortholog neobioscience.comresearchgate.netuniprot.orgresearchgate.netLower than this compound guidetopharmacology.orgLow guidetopharmacology.orgNot specified in results
AvBD13Conserved ortholog neobioscience.comresearchgate.netuniprot.orgresearchgate.netLower than this compound guidetopharmacology.orgLow; widely observed alleles cloudna.cnguidetopharmacology.orgNot specified in results
AvBD3More subject to duplication/loss neobioscience.comresearchgate.netnih.govNot specified in resultsNot specified in resultsSignificant differences in coding regions cloudna.cnnih.gov

Note: Data compiled from various sources and may not be directly comparable across all metrics.

Selective Pressures Driving this compound Evolution

The evolution of avian beta-defensins, including this compound, is shaped by various selective pressures. While AvBD genes are broadly under negative or purifying selection, which acts to conserve essential amino acid residues and thus maintain protein function researchgate.netresearchgate.net, there is also evidence of episodic diversifying selection acting on specific sites within these genes. researchgate.netresearchgate.net Positive selection, which favors the accumulation of genetic changes, has been observed more frequently in the recently diverged lineages within the avian beta-defensin cluster compared to the more ancient branches. cloudna.cnnih.govresearchgate.netnih.gov

Association with Ecological Factors and Life-History Traits

Ecological factors and life-history traits that influence the risk of infection are increasingly recognized as significant drivers in the evolution of genes related to the immune system. cloudna.cnnih.gov The life history trade-off hypothesis proposes that the balance between immune function and other biological processes is shaped by trade-offs between immunity and fitness costs, leading to species-specific adaptations. cloudna.cn Phylogenetic comparative analyses have demonstrated that the evolution of several AvBD genes, including this compound, is significantly correlated with specific ecological factors and life-history characteristics. cloudna.cnnih.govwikipedia.org Notably, a negative association has been identified between the evolutionary rates of this compound and body weight in Galliformes, suggesting that in avian species with greater body mass, this compound may evolve at a slower rate. cloudna.cn This indicates a gene-specific response to environmental and life-history pressures, as other AvBDs have shown correlations with different factors such as longevity and habitat elevation. cloudna.cn Variations in ecological factors, such as food availability and mortality rates, contribute to the diversity in life history strategies observed across and within species, which in turn can influence the selective pressures on immune genes like this compound. elabscience.combiogps.org

Evidence of Positive Selection in this compound Lineages

While purifying selection is the dominant mode of evolution for most AvBDs, episodic positive selection plays a role in their diversification. researchgate.netresearchgate.net This positive selection appears to be more prevalent in the more recently diverged AvBD gene lineages. cloudna.cnnih.govresearchgate.netnih.gov However, the pattern of selection can vary depending on the specific AvBD gene and avian lineage. Studies focusing on waterfowl, for instance, have found that despite higher nucleotide diversity, this compound shows low levels of immunogenetic diversity at the amino acid level, which is linked to purifying selection. guidetopharmacology.org This suggests that strong selective pressure acts to eliminate most new amino acid mutations in waterfowl this compound. guidetopharmacology.org The widespread occurrence of the main this compound amino acid allele across mallards globally and in other waterfowl species further supports the presence of a strong and pervasive selective pressure maintaining this allele. guidetopharmacology.org Consistent with its ancient origin predating the divergence of birds and crocodiles, this compound, along with other ancient AvBDs, tends to exhibit a higher proportion of conserved sites compared to the more recently evolved bird-specific beta-defensin clusters, where a greater number of positively selected sites have been identified. cloudna.cn

Table 2: Association of Selected AvBD Evolutionary Rates with Ecological/Life-History Traits in Galliformes

AvBD GeneAssociated TraitAssociation Type
This compoundBody WeightNegative cloudna.cn
AvBD2Incubation TimeNegative cloudna.cn
AvBD5LongevitySignificant cloudna.cn
AvBD9Habitat ElevationSignificant cloudna.cn
AvBD11LongevitySignificant cloudna.cn
AvBD12Habitat ElevationSignificant cloudna.cn
AvBD14Habitat ElevationSignificant cloudna.cn

Note: Based on phylogenetic comparative analysis in Galliformes. cloudna.cn

Evolutionary Linkages to Other Beta-Defensin Families in Vertebrates

Beta-defensins represent an ancient family of antimicrobial peptides crucial to the innate immune system across vertebrates. The presence of at least one beta-defensin gene in all sequenced vertebrate genomes suggests their evolution predates the divergence of fish from tetrapods. physiology.org Avian beta-defensins (AvBDs), including this compound, are part of this widespread family found in mammals, reptiles, birds, and fish. wikipedia.org Phylogenetic analyses indicate that a primordial beta-defensin is the common ancestor of all vertebrate defensins, with the gene family expanding throughout vertebrate evolution through mechanisms like gene or genome duplication events and sequence diversification. nih.govfrontiersin.org

While beta-defensins are found across vertebrates, other defensin (B1577277) subfamilies exhibit more restricted distributions. Alpha-defensins, for instance, are primarily mammalian-specific, and theta-defensins have only been identified in primates. wikipedia.orgmdpi.comnih.gov This suggests that beta-defensins represent the ancestral form from which other defensin types evolved in specific lineages. physiology.orgwikipedia.org Structural analyses further support a shared evolutionary origin for beta-defensins, alpha-defensins, theta-defensins, and big defensins (found in invertebrates), although they appear separate from defensins found in insects, fungi, and plants. wikipedia.org

Avian beta-defensins, such as this compound, are characterized by a conserved six-cysteine motif with a specific disulfide bonding pattern (C1-C5, C2-C4, and C3-C6), distinct from the pattern seen in alpha-defensins. mdpi.comaai.org In birds, multiple AvBD genes, including this compound, are typically found clustered within the genome. nih.govmdpi.com For example, in chickens, up to 14 AvBDs have been reported, located in a cluster on chromosome 3, flanked by the CTSB and TRAM2 genes. nih.govmdpi.comnih.gov The organization of these clusters is consistent with a model of multiple rounds of duplication and divergence from a common ancestral gene. frontiersin.org

Comparative genomic studies highlight the dynamic nature of beta-defensin evolution, with frequent gene gains and losses observed across different vertebrate lineages. nih.gov The number of intact beta-defensin genes can vary significantly between species, ranging from a single gene in the western clawed frog to numerous genes in mammals like cattle. nih.gov This variation is thought to be linked to the diverse microbial environments vertebrates inhabit. nih.gov

Phylogenetic studies focusing on avian beta-defensins reveal gene-specific clusters across different bird species, suggesting that many AvBD genes evolved before the divergence of these species. mdpi.com However, species-specific AvBD genes also exist, indicating more recent evolutionary events. mdpi.com For instance, AvBD14 appears to be specific to chickens. mdpi.com The evolutionary trajectory of specific AvBDs, including this compound, can be closely related to other avian beta-defensins. researchgate.netpnas.org

Gene structure analysis of AvBDs further illustrates their evolutionary history. While most mammalian beta-defensin genes have a characteristic two-exon structure, avian beta-defensins can exhibit different exon structures, including three coding exons in some cases. physiology.orgnih.govresearchgate.net For example, this compound genes typically have a consistent phase-2 intron structure before the final coding exon, similar to several other AvBD genes. nih.gov This structural diversity reflects the divergent evolutionary paths within the beta-defensin family across vertebrates.

The comparison of this compound with beta-defensins in other vertebrate groups, particularly reptiles, provides insights into their ancestral relationships. Studies on the avian double-beta-defensin AvBD11, which is structurally unique with two beta-defensin domains, suggest that its individual domains may have arisen from different ancestral defensins and show closer evolutionary relationships with putative monodomain beta-defensins from crocodiles and turtles than with other avian paralogs. nih.govresearchgate.net While this compound is typically a monodomain defensin, the evolutionary history of related avian defensins like AvBD11 underscores the complex patterns of duplication, divergence, and potential domain shuffling that have shaped the beta-defensin repertoire in vertebrates.

The rapid evolution and diversification of the beta-defensin gene family, including this compound, are considered crucial for host defense against a wide array of pathogens. nih.gov This evolutionary flexibility allows for adaptation to specific environmental challenges and contributes to the varied antimicrobial and immune regulatory functions observed in beta-defensins across different vertebrate species. nih.gov

Table 1: Comparative Aspects of Vertebrate Defensin Families

Defensin FamilyVertebrate DistributionCysteine Motif PatternTypical StructureEvolutionary Origin
Beta-defensinsWidespread (Fish, Amphibians, Reptiles, Birds, Mammals) physiology.orgwikipedia.orgC-X₄₋₆-C-X₃₋₅-C-X₉₋₁₀-C-X₅₋₆-CC (AvBDs) nih.govTypically monodomain, some polydefensins in birds nih.govaai.orgAncient, likely from an ancestral big defensin wikipedia.orgresearchgate.net
Alpha-defensinsMammals only wikipedia.orgmdpi.comnih.govC1-C6, C2-C4, C3-C5 mdpi.comMonodomainDerived from beta-defensins physiology.orgwikipedia.org
Theta-defensinsPrimates only wikipedia.orgmdpi.comCyclic structure from truncated alpha-defensins mdpi.comCyclic dimerDerived from alpha-defensins wikipedia.org
OvodefensinsReptiles and Birds mdpi.comDifferent six-cysteine motif than classical AvBDs mdpi.comMonodomainAvian-specific, potentially duplicated from AvBD12 mdpi.commdpi.com

Note: This table provides a general overview. Specific cysteine spacing can vary slightly within families.

Table 2: Avian Beta-Defensin Gene Cluster Organization (Chicken Example)

Gene ClusterChromosome LocationFlanking GenesNumber of Genes (Chicken)Notes
AvBDsChromosome 3 mdpi.comCTSB, TRAM2 mdpi.comnih.govUp to 14 nih.govresearchgate.netContains this compound nih.gov
OvodefensinsChromosome 3 mdpi.comMTMR9, XKR6 mdpi.comFive mdpi.comAvian-specific mdpi.commdpi.com

(Note: Data on specific gene numbers and locations may vary slightly depending on the source and annotation version.)

Advanced Methodologies and Research Approaches for Avbd10 Investigation

Molecular Biology Techniques

Molecular biology techniques are fundamental to studying AvBD10 at the genetic level, providing insights into its transcription, regulation, and sequence characteristics.

Gene Cloning and Sequence Characterization (cDNA, mRNA)

Gene cloning is a crucial step in obtaining sufficient quantities of this compound DNA for downstream applications. This process typically involves the synthesis of complementary DNA (cDNA) from messenger RNA (mRNA) templates. cDNA is particularly useful as it represents the expressed genes and lacks introns, simplifying cloning and expression studies libretexts.orgcd-genomics.com. A cDNA library can serve as a resource for obtaining the complete coding sequence of a specific gene like this compound cd-genomics.com. Once cloned, the sequence of the this compound gene or its cDNA can be characterized to determine its nucleotide composition, identify regulatory elements, and predict the amino acid sequence of the mature peptide nih.gov. Studies have characterized the complete nucleotide sequence of AvBD genes researchgate.net.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Profiling

Quantitative real-time PCR (qRT-PCR), also known as RT-qPCR, is a widely used and sensitive method for quantifying mRNA expression levels of specific genes, including this compound nih.govproquest.com. This technique allows researchers to profile this compound gene expression in different tissues, at various developmental stages, or in response to specific stimuli like infections or dietary interventions nih.govncl.ac.uknih.govresearchgate.net.

The process involves isolating RNA from target tissues or cells, followed by reverse transcription of mRNA into cDNA nih.gov. Gene-specific primers are then used to amplify a segment of the this compound cDNA, and the reaction is monitored in real-time using fluorescence nih.gov. The initial concentration of the this compound transcript can be calculated, allowing for relative or absolute quantification nih.gov.

Research using qRT-PCR has shown varied expression patterns of this compound in different avian tissues. For example, high levels of this compound gene expression have been observed in bird kidney and testicle tissue ncl.ac.uk. In ducks, this compound expression was found specifically in the liver and kidney across different ages nih.govkoreascience.kr. Studies have also investigated the impact of factors like rearing environment and dietary supplements on this compound gene expression using qRT-PCR ncl.ac.ukresearchgate.net. For instance, chicory extract increased this compound gene expression, while thyme extract decreased it in chickens researchgate.net. Infection with Eimeria maxima and Clostridium perfringens has been shown to upregulate this compound mRNA levels in the jejunum of broilers researchgate.net.

Despite its sensitivity, qRT-PCR can reveal marked intra- and inter-group variation in gene expression levels, which can lead to few statistically significant differences in some studies ncl.ac.uk.

Reporter Gene Assays and Stable Cell Line Development (e.g., HTC/AvBD10-luc)

Reporter gene assays are valuable tools for studying the transcriptional regulation of the this compound gene. These assays involve linking the promoter region of the this compound gene to a reporter gene, such as luciferase, which produces a measurable signal (e.g., light) when the promoter is active nih.govnih.govresearchgate.net.

To facilitate high-throughput screening for compounds that modulate this compound expression, stable cell lines expressing the reporter construct are developed nih.govnih.gov. An example is the HTC/AvBD10-luc stable cell line, created by integrating a lentiviral luciferase reporter vector driven by the this compound gene promoter into a chicken macrophage cell line (HTC) nih.govnih.gov. This cell line allows researchers to assess the effect of various compounds on this compound promoter activity by measuring luciferase activity nih.govresearchgate.net. Using such stable cell lines, high-throughput screening assays have identified epigenetic compounds, particularly histone deacetylase (HDAC) inhibitors, as potent inducers of this compound gene expression nih.govnih.govmdpi.com.

Protein Biochemistry and Structural Biology

These approaches focus on the this compound peptide itself, enabling its production, purification, and characterization of its biochemical properties and structure.

Recombinant Protein Expression and Purification (e.g., in E. coli)

Producing recombinant this compound protein is essential for studying its function and structure. Escherichia coli (E. coli) is a widely used host system for the expression of recombinant proteins due to its rapid growth and established molecular tools frontiersin.org. The gene encoding the mature this compound peptide is typically cloned into an expression vector and transformed into E. coli cells ncl.ac.uknih.govkoreascience.kr.

Upon induction, the E. coli cells synthesize the recombinant this compound protein ncl.ac.ukkoreascience.kr. Recombinant this compound has been successfully expressed in E. coli as a GST-tagged protein nih.govkoreascience.kr or using a bacterial hyper-expression system ncl.ac.uk. While E. coli expression is efficient, recombinant proteins can sometimes form inclusion bodies koreascience.kr.

Following expression, the recombinant this compound protein needs to be purified from the bacterial cell lysate ncl.ac.ukkoreascience.kr. Purification methods are employed to isolate the target protein from other cellular components.

Chromatographic Methods for this compound Isolation

Chromatographic methods are powerful techniques used for the isolation and purification of proteins, including this compound rotachrom.comchromatographyonline.comscielo.br. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase rotachrom.com.

Various chromatographic techniques can be applied for this compound isolation. While the specific methods used for this compound are not extensively detailed in the provided snippets beyond general purification, protein purification commonly employs techniques such as affinity chromatography (especially when using tagged proteins like GST-tagged this compound) nih.govkoreascience.krresearchgate.net, ion-exchange chromatography, and size exclusion chromatography rotachrom.comchromatographyonline.com. These methods exploit differences in properties like charge, size, and binding affinity to achieve high purity of the target protein. For instance, GST-tagged recombinant AvBD9 and this compound were purified using protein purification and refolding kits koreascience.kr. General protein purification from E. coli involving Ni-NTA affinity columns for His-tagged proteins is also a common practice cabidigitallibrary.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique utilized to determine the three-dimensional structures of proteins and peptides in solution. This method provides detailed information about the conformation and dynamics of molecules at atomic resolution. For avian beta-defensins, including those related to this compound, NMR spectroscopy has been instrumental in revealing their characteristic structural features.

Studies on other avian beta-defensins, such as chicken AvBD2 and king penguin AvBD103b, have successfully determined their 3D structures using NMR. nih.govresearchgate.net These structures typically exhibit the characteristic beta-defensin fold, which includes a three-stranded antiparallel beta-sheet stabilized by conserved disulfide bridges. nih.gov The comparative analysis of defensin (B1577277) structures, including mallard duck this compound and chicken this compound in the context of conserved residues, implies that structural studies, likely involving NMR, have been conducted or are feasible for chicken this compound to understand its specific structural characteristics and how they relate to its function. nih.gov The application of NMR to avian beta-defensins allows researchers to gain insights into the molecular basis of their activity and provides a foundation for structure-activity relationship studies.

Mass Spectrometry for Primary Sequence and Post-Translational Modification Analysis (e.g., Top-Down Proteomics)

Mass spectrometry (MS) is an essential analytical technique for the characterization of proteins and peptides, including the determination of their primary sequence and the identification of post-translational modifications (PTMs). PTMs are crucial in diversifying protein function and can significantly impact the activity, localization, and interactions of peptides like this compound. nih.govrapidnovor.com

Various MS-based approaches are employed in proteomics, including methods for sequencing peptides and analyzing modifications such as phosphorylation, glycosylation, and ubiquitination. rapidnovor.comresearchgate.netresearcher.liferesearchgate.netfrontiersin.org Tandem mass spectrometry (MS/MS) is commonly used to fragment peptides and generate spectra that can be used to deduce their amino acid sequence and locate modification sites. researcher.lifersc.org While specific detailed findings on this compound's primary sequence determination or comprehensive PTM analysis solely through the provided search results are limited, mass spectrometry is a standard and widely used method for characterizing peptides of this nature. For instance, MALDI-TOF MS has been used in the context of analyzing disulfide bridges in chicken AvBD2. nih.gov Given that this compound is a peptide, it is highly probable that MS-based techniques are utilized to confirm its primary sequence and investigate any potential post-translational modifications that may influence its biological activity.

In Vitro and Ex Vivo Functional Assays

In vitro and ex vivo assays are fundamental for investigating the biological functions of this compound at the cellular and tissue levels. These controlled environments allow researchers to assess specific activities and mechanisms of action.

Antimicrobial Activity Assays (e.g., Inhibition Zone, Time-Kill)

Antimicrobial activity assays are routinely performed to evaluate the direct killing or inhibitory effects of this compound on various microorganisms. Common methods include inhibition zone assays and time-kill assays. Inhibition zone assays involve placing a sample of the peptide on an agar (B569324) plate inoculated with bacteria and measuring the clear zone around the sample where bacterial growth is inhibited. Time-kill assays measure the reduction in viable bacterial counts over time upon exposure to different concentrations of the peptide.

Studies using recombinant this compound (rthis compound) have employed time-kill assays to assess its effectiveness against specific bacterial strains. For example, time-kill assays using rthis compound at concentrations ranging from 0.5 μM to 12 μM have been conducted against Escherichia coli and Enterococcus faecalis. mdpi.comuu.nl These studies indicated an antimicrobial hierarchy among different AvBDs, with this compound showing varying potency depending on the bacterial species tested. Against Escherichia coli, the hierarchy was AvBD6 > AvBD9 > this compound, while against Enterococcus faecalis, it was this compound > AvBD9 > AvBD6. mdpi.comuu.nl

Cell Culture Models for Gene Regulation and Immune Response Studies (e.g., Chicken Macrophage Cell Lines, Jejunum Explants)

Cell culture models, particularly those derived from avian immune cells and tissues, are invaluable for studying the regulation of this compound gene expression and its role in immune responses. Chicken macrophage cell lines, such as HTC and HD11, are widely used for this purpose. researchgate.net These cell lines can be stimulated with various agents, such as pathogen-associated molecular patterns (PAMPs) or specific compounds, to observe their effects on this compound mRNA expression.

The development of stable reporter cell lines, such as HTC/AvBD10-luc, where the expression of luciferase is driven by the this compound gene promoter, allows for high-throughput screening of compounds that can induce this compound expression. researchgate.net Using such models, researchers have identified compounds, including histone deacetylase (HDAC) inhibitors like entinostat (B1683978) and tucidinostat, that effectively promote this compound gene expression in chicken macrophages. researchgate.net

Ex vivo models, such as chicken jejunum explants, also provide a physiologically relevant system to study this compound expression in intestinal tissue. researchgate.net Studies using jejunal explants have shown that certain compounds and combinations of substances, like butyrate (B1204436) and lactose (B1674315), can enhance this compound gene expression in this tissue. These models help in understanding how dietary components or other factors can influence local innate immunity in the gut.

Assays for Immunomodulatory Effects (e.g., Cytokine Secretion, Cell Proliferation, Chemotaxis)

Beyond direct antimicrobial activity, this compound and other HDPs are known to possess immunomodulatory functions, influencing various aspects of the immune response. Assays for immunomodulatory effects include measuring cytokine secretion, assessing cell proliferation, and evaluating chemotaxis.

Cytokine secretion assays involve stimulating immune cells with this compound and quantifying the release of various cytokines and chemokines using techniques like ELISA or multiplex assays. Changes in cytokine profiles can indicate whether this compound promotes pro-inflammatory or anti-inflammatory responses, or influences the recruitment of other immune cells. While direct experimental data on this compound's impact on specific cytokine secretion in the provided results is limited, studies on related defensins highlight their ability to induce or suppress pro-inflammatory mediators and induce anti-inflammatory cytokines. Research has also suggested a reciprocal role between IL1B and IL10 in the modulation of this compound in the chicken reproductive tract. uu.nl

Cell proliferation assays measure the rate of cell division of immune cells in the presence of this compound, indicating whether the peptide has mitogenic effects. Chemotaxis assays assess the ability of this compound to attract immune cells, such as macrophages or lymphocytes, to a specific location, which is a key aspect of the inflammatory response and immune cell recruitment. Although one study specifically investigated rthis compound for cell proliferation and wound healing properties in chicken cell lines (CHCC-OU2) and did not observe these effects, this indicates the application of such assays to this compound research. mdpi.comuu.nl The broader understanding of AvBD functions suggests the potential for this compound to influence chemotaxis and immune cell activation.

In Vivo Animal Model Studies

Studies using broiler chickens have examined the gene expression patterns of this compound in various tissues, including the liver, spleen, and different parts of the gastrointestinal tract, throughout early development. uu.nl These studies provide baseline data on where and when this compound is naturally expressed.

Furthermore, in vivo experiments can assess the effects of potential this compound inducers or other interventions on this compound expression. For instance, oral gavage of compounds like entinostat has been shown to significantly enhance HDP gene expression, including this compound, in the chicken intestinal tract. researchgate.net Similarly, intravaginal treatment with CpG-ODN in chickens has been investigated for its impact on this compound gene expression in the ovaries and oviducts, suggesting a role in the local immune response in the reproductive tract. uu.nl These in vivo studies are critical for validating findings from in vitro and ex vivo experiments and for understanding the physiological relevance of this compound in avian immunity and health.

Controlled Challenge Models (e.g., with Bacteria, Viruses, Protozoa)

Controlled challenge models are fundamental to studying the in vivo function of this compound in response to specific pathogens. These models involve experimentally infecting birds with known doses of bacteria, viruses, or protozoa to observe the resulting immune response, including the modulation of this compound expression.

Research has shown that this compound expression can be upregulated in broiler chickens following Salmonella infection. mdpi.com This suggests a direct role for this compound in the antibacterial defense against this common poultry pathogen. Studies involving Eimeria species, which are protozoan parasites causing coccidiosis, have also investigated AvBD expression. Challenge with Eimeria acervulina and Eimeria maxima has been shown to lead to the downregulation of AvBD6, this compound, and AvBD11 mRNA expression in the duodenum of chickens. researchgate.net E. maxima challenge specifically also resulted in the downregulation of this compound expression in the jejunum. researchgate.net

These controlled challenge studies provide valuable insights into how this compound expression is altered during infection with different types of pathogens and in different parts of the intestinal tract.

Dietary Intervention Studies Modulating this compound Expression

Dietary intervention studies explore how nutritional components or supplements can influence the expression of this compound, potentially enhancing the bird's natural defenses. These studies involve feeding birds diets supplemented with specific substances and then measuring this compound mRNA or protein levels in relevant tissues.

Studies have investigated the effects of various dietary supplements on this compound expression in broilers. For instance, the inclusion of fenugreek seeds in broiler diets significantly downregulated the expression of AvBD9, this compound, and AvBD11 in the ileum. mdpi.com This downregulation in the presence of fenugreek seeds, coupled with the absence of infection indicators, suggests that fenugreek might play a role in reducing pathogen-induced infection. mdpi.com

Other dietary interventions have shown different effects. Dietary supplementation with certain phytobiotics, such as inulin (B196767) from C. intubus, has been associated with an increase in this compound expression in the ceca of broiler chickens. mdpi.com Conversely, dietary inclusion of flavonoids and tannins from T. serpyllum led to a decrease in this compound expression. mdpi.com These findings indicate that the impact of dietary interventions on this compound expression is highly dependent on the specific supplement used. mdpi.com

Table 1 summarizes some findings from dietary intervention studies on this compound expression:

Dietary InterventionThis compound Expression (Tissue)EffectCitation
Fenugreek seeds (0-10 g/kg)IleumDownregulation mdpi.com
Inulin (C. intubus)CecaUpregulation mdpi.com
Flavonoids and Tannins (T. serpyllum)CecaDownregulation mdpi.com

These studies highlight the potential for modulating this compound expression through dietary means as a strategy to influence avian immune responses.

Bioinformatic and Computational Analysis

Bioinformatic and computational approaches are essential for understanding the genetic basis, evolutionary history, and structural characteristics of this compound. These methods utilize computational tools and databases to analyze DNA and protein sequences.

Sequence Alignment and Homology Analysis

Sequence alignment involves comparing the DNA or amino acid sequences of this compound from different individuals or species to identify regions of similarity and difference. mdpi.com Homology analysis infers evolutionary relationships based on these similarities, suggesting shared ancestry. dnastar.com Multiple sequence alignment (MSA) is a fundamental tool for this, aligning three or more sequences to identify conserved regions and infer evolutionary relationships. mdpi.com

Alignment of avian β-defensins, including this compound, has revealed highly conserved regions, particularly in the N-terminal signal peptide and the spacing pattern of six cysteine residues in the C-terminal segment. researchgate.net These conserved features are likely important for the structure and function of these peptides. researchgate.net Most other residues among different AvBDs tend to be quite diverse. researchgate.net Sequence homology analysis helps in understanding the evolutionary relationships between organisms and inferring gene functions. dnastar.com

Phylogenetic Tree Construction and Evolutionary Rate Calculation

Phylogenetic tree construction visualizes the evolutionary history and relationships among a set of sequences, such as this compound from different avian species. geneious.com Evolutionary rate calculation estimates the rate at which genetic changes accumulate over time within a gene or protein sequence. fiveable.me

Phylogenetic studies of avian β-defensins, including this compound, have revealed significant evolutionary diversification across different galliform species, characterized by events like gene duplication, pseudogenization, and gene loss. researchgate.net The evolution of several AvBD genes, including this compound, has been shown to be significantly associated with specific ecological factors and life-history characteristics. researchgate.net Evolutionary rates of these genes can show distinct relationships with inferred infection risk, potentially reflecting the multifunctionality of β-defensins. researchgate.net Building phylogenetic trees involves determining evolutionary distances between sequences, often using models of nucleotide or amino acid substitution. geneious.com

Genomic Mapping and Comparative Gene Cluster Analysis

Genomic mapping involves determining the location of the this compound gene on the chromosome. Comparative gene cluster analysis compares the organization and content of gene clusters containing this compound across different species. Genes with related functions are often physically clustered together in the genome. nih.gov

Comparative genomic studies have shown that β-defensin gene clusters in birds are generally conserved in terms of gene order and orientation, although gene gain and loss events have occurred widely during their evolution. researchgate.net Analysis of these clusters helps in understanding the evolutionary dynamics and potential functional relationships between neighboring genes. Tools like the Comparative Gene Cluster Analysis Toolbox (CAGECAT) facilitate rapid search and visualization of homologous gene clusters across genomes, aiding in the comparative analysis of regions containing genes like this compound. nih.gov

Future Research Directions and Unexplored Avenues in Avbd10 Science

Deeper Elucidation of Intracellular Signaling Pathways and Transcription Factors Governing AvBD10 Expression

Understanding the precise molecular mechanisms that regulate this compound expression is a critical area for future research. Studies have indicated that the expression of avian beta-defensins (AvBDs) can be upregulated by stimuli such as lipopolysaccharide (LPS) and certain cytokines like interleukin-1 beta (IL-1β). researchgate.net However, the detailed signaling pathways and the specific transcription factors involved in the induction of this compound expression remain to be fully determined. Research suggests that pathogen-associated molecular patterns (PAMPs) can interact with Toll-like receptors (TLRs) in AvBD-producing cells, leading to the activation of signal molecules and transcription factors that drive AvBD expression. researchgate.net While TLR4 stimulation is thought to upregulate some AvBDs, the role of other TLRs and the specific signal molecules and transcription factors for this compound require further investigation. researchgate.net An in vitro study showed that while LPS stimulation upregulated pro-inflammatory cytokines like IL-1β and IL-6, it did not affect the expression of this compound, although IL-1β did stimulate AvBD12 expression. researchgate.net This highlights the complexity and potential specificity of the signaling pathways involved in regulating different AvBDs, including this compound. Further research utilizing techniques such as gene silencing, reporter assays, and chromatin immunoprecipitation could help pinpoint the key signaling molecules and transcription factors that directly influence this compound gene transcription.

Rational Design of this compound-Derived Peptidomimetics or Analogues with Enhanced Specificity or Potency

The development of peptidomimetics or analogues based on this compound holds potential for creating novel therapeutic agents with improved properties. Peptidomimetics are compounds designed to mimic the biological activity of a peptide while potentially offering advantages such as increased stability, bioavailability, and targeted activity. upc.eduresearchgate.netamericanpharmaceuticalreview.com Rational design of peptidomimetics typically involves understanding the structure-activity relationships of the parent peptide and identifying key residues or structural features responsible for its activity. upc.eduamericanpharmaceuticalreview.comresearchgate.net While the antimicrobial activity of this compound against various pathogens has been reported, detailed structural information and precise mechanisms of action that would facilitate rational design are areas requiring further research. nih.gov Future research could focus on determining the three-dimensional structure of this compound, identifying the minimal functional domain, and systematically modifying amino acid residues to enhance specificity towards particular pathogens or improve potency while minimizing potential toxicity. Techniques like alanine (B10760859) scanning mutagenesis, peptide truncation, and the incorporation of non-natural amino acids or structural constraints could be employed in the design process. upc.eduresearchgate.net

Development of Advanced In Vivo Models for Studying this compound Function in Complex Biological Systems

Studying the function of this compound in living organisms is essential to translate in vitro findings to a more physiologically relevant context. While some in vivo studies have examined this compound expression in response to infections in chickens, more advanced models are needed to fully understand its multifaceted roles. asm.orgresearchgate.netproquest.comresearchgate.net Future research could benefit from the development and utilization of genetically modified avian models, such as knockout or overexpression models for this compound, to directly assess its impact on susceptibility to various pathogens, immune cell recruitment, and tissue homeostasis. Furthermore, the use of germ-free or gnotobiotic avian models colonized with specific microbial communities could help elucidate the interaction between this compound and the gut microbiota in vivo. nih.gov These advanced in vivo models would provide valuable insights into the dynamic expression patterns, cellular sources, and functional consequences of this compound in complex biological systems, including its potential roles beyond direct antimicrobial activity.

Integration of Multi-Omics Data (e.g., Proteogenomics, Metabolomics) to Uncover Novel Roles of this compound

The integration of data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of biological systems and uncover novel functions and interactions of molecules like this compound. cmbio.ionih.govmdpi.comnih.gov Proteogenomics, which combines proteomics and genomics, can help in the identification and characterization of protein variants and post-translational modifications of this compound that may influence its activity. nih.govosti.gov Metabolomics, the study of small molecules within a biological system, can reveal how this compound expression or activity impacts metabolic pathways in the host or interacting microbes. cmbio.ionih.govmdpi.comnih.gov Integrating these data types with this compound research could help identify novel upstream regulators, downstream effectors, and interacting partners of this compound, potentially revealing previously unknown roles in immune modulation, metabolic processes, or host-microbe interactions. Future studies could involve large-scale multi-omics profiling in different tissues or under various physiological conditions where this compound is expressed to gain a comprehensive understanding of its biological network.

Q & A

Q. What are the ethical guidelines for avian studies involving this compound?

  • Recommendations :
  • Minimize animal numbers via power analysis (e.g., 80% power, α=0.05) .
  • Avoid repeated invasive sampling; use non-terminal methods like cloacal swabs .
  • Report compliance with institutional guidelines (e.g., Indonesia’s Minister of Agriculture Decree No. 237/2019) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.